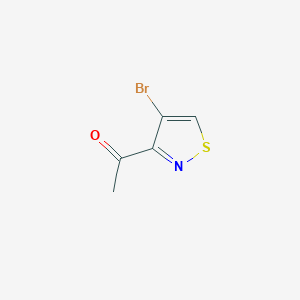
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method includes treating 2-bromo-thiazole with butyllithium, followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include butyllithium, acetaldehyde, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
1-(4-Bromo-1,3-thiazol-5-yl)ethan-1-one: Similar in structure but differs in the position of the bromine atom.
2-Bromo-1-(thiophen-2-yl)ethan-1-one: Contains a thiophene ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C5H4BrNOS |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
1-(4-bromo-1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-9-7-5/h2H,1H3 |
InChI Key |
BDPCPUNPWRFOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
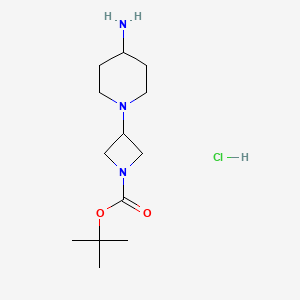
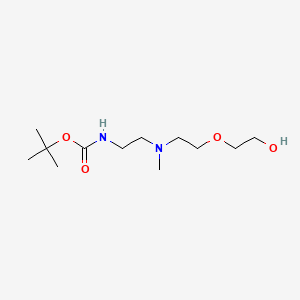
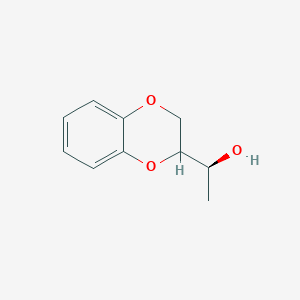

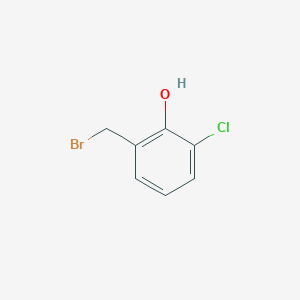
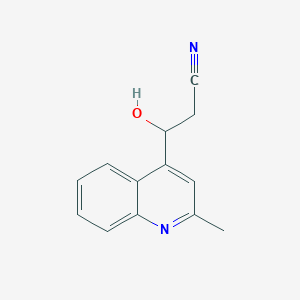
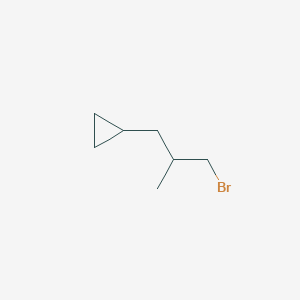


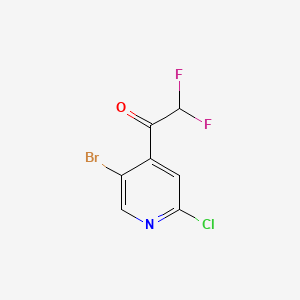
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
